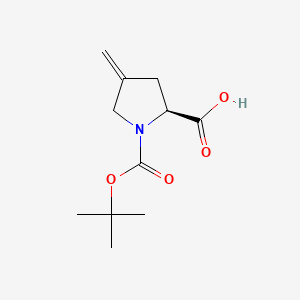

N-Boc-4-methylene-L-proline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-methylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h8H,1,5-6H2,2-4H3,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLGRIBXGPATMA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(=C)C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617427 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-methylidene-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84348-38-9 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-methylidene-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BOC-4-METHYLENE-L-PROLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-4-methylene-L-proline

Introduction: The Significance of Conformational Constraint in Peptide Chemistry

In the landscape of medicinal chemistry and drug development, the strategic modification of peptide structures is paramount to enhancing their therapeutic potential. Non-natural amino acids are foundational tools in this endeavor, enabling the fine-tuning of pharmacological properties such as receptor affinity, metabolic stability, and bioavailability. Among these, conformationally constrained analogues of proline are particularly valuable.[1][2] The rigid pyrrolidine ring of proline already imparts a unique kink into peptide backbones; introducing further constraints, such as an exocyclic methylene group at the 4-position, offers a sophisticated method for locking the ring into a specific pucker, thereby influencing the overall peptide or small molecule conformation.

N-Boc-4-methylene-L-proline is a key chiral building block that serves this purpose.[3] Its utility extends from the synthesis of novel peptide mimetics to its incorporation into complex pharmaceutical agents, such as the antiviral drug ledipasvir, used in the treatment of Hepatitis C.[1] The tert-butoxycarbonyl (Boc) protecting group ensures the amine is masked during synthesis, allowing for selective reactions at other positions and facilitating its use in standard peptide synthesis protocols.[4][5] This guide provides a comprehensive overview of a field-proven, multi-step synthesis of this compound methyl ester, its subsequent hydrolysis to the free acid, and the rigorous analytical characterization required to validate its structure and purity.

Synthetic Strategy: A Two-Step Approach from a Precursor

The most common and efficient route to this compound begins with a readily available and relatively inexpensive starting material: N-Boc-trans-4-hydroxy-L-proline methyl ester. The synthetic strategy is conceptually straightforward, involving two primary transformations:

-

Oxidation: The secondary alcohol at the 4-position is oxidized to a ketone.

-

Olefination: The resulting ketone is converted into the target exocyclic methylene group via a Wittig reaction.

This approach is favored due to the high yields and stereochemical control achievable at each step. The final product, the methyl ester, can then be easily hydrolyzed to the desired carboxylic acid.

Part I: Experimental Protocols for Synthesis

The protocols described herein are designed to be self-validating, with clear checkpoints and expected outcomes. The causality for the choice of specific reagents and conditions is explained to provide a deeper understanding of the process.

Step 1: Oxidation of N-Boc-trans-4-hydroxy-L-proline methyl ester

Core Principle: The conversion of the C4-hydroxyl group to a ketone is the critical activating step for the subsequent olefination. The choice of oxidant is crucial. While strong oxidants like chromium-based reagents could be used, they often require harsh conditions and generate toxic waste. Milder, more selective reagents are preferred to prevent over-oxidation or side reactions. Dess-Martin Periodinane (DMP) is an excellent choice as it operates under neutral, room-temperature conditions, is highly selective for primary and secondary alcohols, and simplifies product workup.[6]

Detailed Protocol:

-

Reaction Setup: To a solution of N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq, e.g., 10.0 g) in dichloromethane (DCM, approx. 10 mL per gram of starting material), add Dess-Martin Periodinane (1.2 eq) in portions at 0 °C under a nitrogen atmosphere.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase). The reaction is typically complete within 2-4 hours.

-

Workup and Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the excess DMP by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 v/v). Stir the biphasic mixture vigorously for 30 minutes until the organic layer is clear.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, N-Boc-4-oxo-L-proline methyl ester, can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity to proceed to the next step.[6]

Step 2: Wittig Olefination of N-Boc-4-oxo-L-proline methyl ester

Core Principle: The Wittig reaction is a powerful and reliable method for converting ketones and aldehydes into alkenes.[7][8] It utilizes a phosphorus ylide, in this case, methylenetriphenylphosphorane (Ph₃P=CH₂), which is generated in situ by deprotonating a phosphonium salt (methyltriphenylphosphonium bromide) with a strong base. The unstabilized ylide attacks the carbonyl carbon of the ketone, leading to a four-membered oxaphosphetane intermediate that collapses to form the desired alkene and triphenylphosphine oxide, a thermodynamically very stable byproduct that drives the reaction to completion.[9][10]

Detailed Protocol:

-

Ylide Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add potassium tert-butoxide (KOtBu, 2.0 eq, as a solid or 1M solution in THF) portion-wise. Stir the resulting bright yellow mixture for 1 hour at this temperature.

-

Reaction Execution: Cool the ylide solution to -10 °C. Dissolve the N-Boc-4-oxo-L-proline methyl ester (1.0 eq) from the previous step in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via syringe.

-

Monitoring: Allow the reaction to stir at -10 °C to 0 °C and monitor its progress by TLC. The reaction is typically complete within 3-5 hours.[11]

-

Workup and Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue contains the desired product and triphenylphosphine oxide. Purify the product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Step 3: Saponification to this compound (Optional)

Core Principle: If the free carboxylic acid is the desired final product, the methyl ester can be easily cleaved via base-mediated hydrolysis (saponification). Lithium hydroxide (LiOH) is a common choice as it is effective and the resulting lithium carboxylate salt is typically soluble, simplifying the workup.

Detailed Protocol:

-

Reaction Setup: Dissolve the purified this compound methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Reaction Execution: Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature until TLC analysis indicates the complete consumption of the starting material (typically 2-4 hours).

-

Workup and Acidification: Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities. Cool the aqueous layer to 0 °C and carefully acidify to pH ~3 using 1M hydrochloric acid (HCl).

-

Extraction and Isolation: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a white solid or oil.[1]

Part II: Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Quantitative Data Summary

The following table summarizes the expected analytical data for the intermediate and final product (methyl ester).

| Technique | Analyte: N-Boc-4-oxo-L-proline methyl ester | Analyte: this compound methyl ester |

| Molecular Formula | C₁₁H₁₇NO₅ | C₁₁H₁₇NO₄ |

| Molecular Weight | 243.26 g/mol | 227.26 g/mol [12][13] |

| ¹H NMR (CDCl₃) | δ ~4.6 (m, 1H, α-H), ~3.8 (s, 3H, OCH₃), ~3.7-3.9 (m, 2H, δ-CH₂), ~2.6-2.9 (m, 2H, β-CH₂), ~1.45 (s, 9H, Boc) ppm.[14] | δ ~5.0-5.2 (m, 2H, =CH₂), ~4.5 (m, 1H, α-H), ~4.1 (m, 2H, δ-CH₂), ~3.7 (s, 3H, OCH₃), ~2.5-2.9 (m, 2H, β-CH₂), ~1.4 (s, 9H, Boc) ppm.[11] |

| ¹³C NMR (CDCl₃) | δ ~205 (C=O, ketone), ~172 (C=O, ester), ~154 (C=O, Boc), ~81 (C, Boc), ~58 (α-C), ~55 (δ-C), ~52 (OCH₃), ~40 (β-C), ~28 (CH₃, Boc) ppm. | δ ~173 (C=O, ester), ~154 (C=O, Boc), ~145 (=C), ~110 (=CH₂), ~80 (C, Boc), ~60 (α-C), ~55 (δ-C), ~52 (OCH₃), ~38 (β-C), ~28 (CH₃, Boc) ppm.[11] |

| Mass Spec (ESI+) | m/z: 244.1 [M+H]⁺, 266.1 [M+Na]⁺ | m/z: 228.1 [M+H]⁺, 250.1 [M+Na]⁺ |

Detailed Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the primary tool for confirming the structure. The disappearance of the C4-H signal from the starting material and the appearance of two new signals in the olefinic region (~5.0-5.2 ppm) are definitive indicators of the successful Wittig reaction. The integration of these peaks should correspond to two protons. ¹³C NMR confirms the presence of the new sp² carbons and the loss of the ketone carbonyl (~205 ppm). The presence of rotamers due to the amide bond of the Boc group can sometimes lead to peak broadening or duplication, which is a known characteristic of N-protected proline derivatives.[11][15]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the product. The observation of the correct molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) provides strong evidence for the formation of the desired compound.

-

Chiral High-Performance Liquid Chromatography (HPLC): Since the synthesis starts with an enantiomerically pure L-proline derivative, racemization is not expected under these reaction conditions. However, for applications in pharmaceuticals, confirming the enantiomeric excess (ee) is critical. This is achieved using HPLC with a chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak AD-H).[16] The sample is compared against a racemic standard to ensure an ee of >99%.

Conclusion

This guide outlines a robust and reproducible synthetic route to this compound, a valuable constrained amino acid for research and development. By starting from N-Boc-trans-4-hydroxy-L-proline methyl ester, the target compound can be reliably produced via a two-step sequence of oxidation and Wittig olefination. The detailed protocols and explanations of the underlying chemical principles provide researchers with the necessary foundation to successfully implement this synthesis. Furthermore, the comprehensive characterization workflow ensures the final product meets the high standards of purity and structural integrity required for its application in peptide synthesis and drug discovery.

References

- 1. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Well-defined homopolypeptides, copolypeptides, and hybrids of poly(l-proline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Boc-4-oxo-L-Proline methyl ester synthesis - chemicalbook [chemicalbook.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 11. rsc.org [rsc.org]

- 12. scbt.com [scbt.com]

- 13. scbt.com [scbt.com]

- 14. N-Boc-4-oxo-L-Proline methyl ester(102195-80-2) 1H NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

N-Boc-4-methylene-L-proline: A Constrained Amino Acid for Peptide and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and peptide science, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. These unique building blocks offer a powerful toolkit to modulate the pharmacological properties of peptides, enhancing their stability, potency, and target selectivity. Among these, conformationally constrained amino acids are of particular interest for their ability to pre-organize peptide backbones into bioactive conformations, thereby reducing the entropic penalty of binding to their biological targets.

This technical guide provides a comprehensive overview of N-Boc-4-methylene-L-proline, a valuable constrained analog of the naturally occurring amino acid proline. We will delve into its unique structural properties, synthesis, and incorporation into peptides. Furthermore, we will explore its profound impact on peptide conformation and its applications in the rational design of novel therapeutics. This document is intended to serve as a practical resource for researchers at the forefront of peptide chemistry and drug development, providing both theoretical insights and actionable protocols.

The Unique Structural Landscape of Proline and its Analogs

Proline's distinctive cyclic structure, where the side chain is fused to the backbone amine, imparts significant conformational rigidity compared to other proteinogenic amino acids.[1][2] This inherent constraint limits the available Ramachandran space, particularly the phi (φ) torsion angle, and predisposes proline to influence the formation of secondary structures such as β-turns and polyproline helices.[1][3]

A key feature of the prolyl peptide bond is its ability to adopt both cis and trans conformations, with the cis isomer being significantly more accessible than for other amino acid residues.[3] The conformational equilibrium between the endo and exo puckers of the five-membered pyrrolidine ring is intimately linked to the cis/trans isomerization of the preceding peptide bond and the overall peptide backbone conformation.[1][3]

Substitution at the 4-position of the proline ring provides a powerful strategy to further manipulate these conformational preferences. The nature of the substituent, whether electron-withdrawing or sterically demanding, can bias the ring pucker and, consequently, the cis/trans isomer ratio.[1][3] This fine-tuning of peptide architecture is a central theme in the application of 4-substituted proline analogs in medicinal chemistry.

This compound: Properties and Synthesis

This compound is a derivative of L-proline where a methylene group is introduced at the C4 position of the pyrrolidine ring, and the α-amino group is protected with a tert-butyloxycarbonyl (Boc) group.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₇NO₄ |

| Molecular Weight | 227.26 g/mol |

| Appearance | White to off-white solid |

| Chirality | (S)-configuration at the α-carbon |

Synthesis of this compound

A common and efficient route for the synthesis of this compound starts from the commercially available N-Boc-4-hydroxy-L-proline. The synthesis involves a two-step process: oxidation of the hydroxyl group to a ketone, followed by a Wittig reaction to introduce the exocyclic methylene group.

Experimental Protocol: Synthesis of this compound

Step 1: Oxidation of N-Boc-4-hydroxy-L-proline to N-Boc-4-oxo-L-proline

-

Dissolve N-Boc-4-hydroxy-L-proline in a suitable organic solvent (e.g., dichloromethane).

-

Add a mild oxidizing agent, such as Dess-Martin periodinane or a Swern oxidation cocktail, at a controlled temperature (typically 0 °C to room temperature).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup to isolate the crude N-Boc-4-oxo-L-proline.

-

Purify the product by flash column chromatography.

Step 2: Wittig Olefination to form this compound

-

Prepare the Wittig reagent, methyltriphenylphosphonium bromide, by reacting triphenylphosphine with methyl bromide.

-

In a separate flask under an inert atmosphere, deprotonate the phosphonium salt with a strong base (e.g., n-butyllithium or potassium tert-butoxide) in an anhydrous solvent like tetrahydrofuran (THF) to form the ylide.

-

Cool the ylide solution to a low temperature (e.g., -78 °C) and add a solution of N-Boc-4-oxo-L-proline from the previous step.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by flash column chromatography to yield this compound.

Caption: Synthetic workflow for this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is well-suited for incorporation into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS). The Boc protecting group is stable to the basic conditions used for peptide coupling but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).

General Boc-SPPS Cycle

The incorporation of this compound follows the standard Boc-SPPS cycle, which consists of deprotection, activation, and coupling steps.

Caption: General workflow for Boc-based SPPS.

Experimental Protocol: Incorporation of this compound via Boc-SPPS

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

-

Boc Deprotection: Treat the resin-bound peptide with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc protecting group.

-

Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash with 10% diisopropylethylamine (DIEA) in DCM, and finally with DCM and N,N-dimethylformamide (DMF).

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF. Add DIEA (2-3 equivalents) to facilitate the activation.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.

-

Monitoring the Coupling: Due to the secondary amine nature of proline, the standard Kaiser test is not suitable for monitoring the coupling reaction. The isatin or chloranil test should be used to confirm the completion of the coupling. If the test is positive (indicating incomplete coupling), a second coupling step may be necessary.

-

Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, activation, and coupling cycle for the subsequent amino acids in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Conformational Impact of the 4-Methylene Group

The introduction of an exocyclic double bond at the 4-position of the proline ring has a profound effect on its conformational properties. While specific high-resolution structural data for peptides containing 4-methylene-L-proline are limited in the public domain, we can infer its likely impact based on the extensive studies of other 4-substituted proline analogs.[1][3]

The sp² hybridization of the C4 carbon and the attached methylene group flattens the pyrrolidine ring, which in turn influences the endo/exo pucker equilibrium. This alteration in ring conformation directly impacts the φ and ψ backbone dihedral angles and the cis/trans isomerism of the preceding peptide bond.[1] It is hypothesized that the 4-methylene group can be used to fine-tune the conformational rigidity of peptides, potentially favoring specific secondary structures that are crucial for biological activity.

Applications in Drug Discovery and Peptide Design

The unique conformational constraints imposed by this compound make it an attractive building block for the design of peptidomimetics and other bioactive molecules. By locking the peptide backbone into a desired conformation, it is possible to:

-

Enhance Binding Affinity: Pre-organizing a peptide into its receptor-bound conformation can lead to a significant increase in binding affinity.

-

Improve Metabolic Stability: The constrained nature of the proline ring can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of peptide-based drugs.

-

Increase Selectivity: By designing peptides with well-defined three-dimensional structures, it is possible to achieve higher selectivity for the target receptor over other related receptors, thus reducing off-target effects.

While specific examples of clinically approved drugs containing 4-methylene-L-proline are not yet available, the broader class of constrained proline analogs has seen significant success in drug development.[4][5] For instance, the incorporation of 4-fluoroprolines has been shown to enhance the stability of collagen triple helices and modulate the cis/trans isomerism in various peptide models.[1]

Analytical Characterization

Peptides containing 4-methylene-L-proline can be characterized using a suite of standard analytical techniques.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the peptide and for purification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the three-dimensional structure of the peptide in solution. 2D NMR techniques such as COSY, TOCSY, and NOESY can be used to assign proton resonances and determine through-bond and through-space correlations, which can then be used to calculate a solution structure.[6][7] The unique chemical shifts of the methylene protons can serve as a useful probe for conformational analysis.[8]

-

X-ray Crystallography: To determine the solid-state structure of the peptide at atomic resolution. This technique provides precise information on bond lengths, bond angles, and torsion angles, offering a detailed snapshot of the peptide's conformation.

Future Perspectives

This compound represents a valuable tool for peptide chemists and drug developers seeking to rationally design molecules with enhanced biological properties. As our understanding of the intricate relationship between peptide conformation and biological activity continues to grow, the demand for novel constrained amino acids like this will undoubtedly increase. Future research in this area will likely focus on the synthesis of a wider array of 4-substituted proline analogs, the detailed structural analysis of peptides containing these residues, and their application in the development of next-generation therapeutics for a range of diseases.

References

- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. raineslab.com [raineslab.com]

- 6. chem.uzh.ch [chem.uzh.ch]

- 7. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Relaxation-optimized NMR spectroscopy of methylene groups in proteins and nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Manipulation of Peptide Secondary Structure: A Technical Guide to the Role of N-Boc-4-methylene-L-proline

Abstract

In the intricate landscape of peptide science and drug discovery, the ability to rationally control the three-dimensional structure of peptides is paramount. Conformationally constrained amino acids are powerful tools in this endeavor, and among them, N-Boc-4-methylene-L-proline stands out as a unique building block for introducing specific structural biases. This technical guide provides an in-depth exploration of the role of this compound in dictating peptide secondary structure. We will delve into the mechanistic principles governing its influence, from the fundamental concepts of proline ring pucker to the stereoelectronic effects of the 4-methylene substitution. This document will further provide detailed experimental protocols for the synthesis of this non-canonical amino acid, its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and the subsequent analytical characterization of the resulting peptide's conformation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound to design peptides and peptidomimetics with enhanced stability, receptor affinity, and therapeutic potential.

Introduction: The Proline Conundrum and the Quest for Conformational Control

Proline, the only proteinogenic amino acid with a secondary amine, imposes significant constraints on the peptide backbone. Its cyclic side chain restricts the backbone dihedral angle φ to approximately -65° ± 25°, making it a potent disruptor of α-helical and β-sheet structures.[1][2] This inherent rigidity, however, also makes proline a key residue in the formation of turns and loops, critical elements of protein tertiary structure.[1] The conformational landscape of proline is further defined by two key equilibria: the pucker of the five-membered pyrrolidine ring (endo vs. exo) and the cis/trans isomerization of the preceding peptide bond.[1][2]

The ability to manipulate these equilibria offers a powerful strategy for controlling peptide secondary structure. 4-substituted prolines have emerged as invaluable tools in this context, where the nature and stereochemistry of the substituent at the C4 position can profoundly influence the ring pucker and, consequently, the overall peptide conformation.[1][2] This guide focuses on a particularly intriguing derivative: this compound. The exocyclic double bond at the C4 position introduces unique steric and electronic features, the understanding of which is crucial for its effective application in peptide design.

The Building Block: Synthesis and Structural Features of this compound

The synthesis of this compound is typically achieved from readily available starting materials such as 4-hydroxy-L-proline. A common synthetic route involves the protection of the amine with a tert-butyloxycarbonyl (Boc) group, followed by oxidation of the hydroxyl group to a ketone, and subsequent Wittig olefination to introduce the methylene group.

Figure 1. A generalized synthetic pathway for this compound.

The key structural feature of this modified amino acid is the exocyclic double bond at the C4 position of the pyrrolidine ring. This sp²-hybridized center flattens the local geometry of the ring, which in turn is expected to influence the puckering equilibrium.

The Core Directive: How 4-Methylene Substitution Governs Peptide Secondary Structure

The incorporation of this compound into a peptide chain introduces a powerful conformational constraint. The influence of the 4-methylene group on the secondary structure is primarily mediated through its effect on the pyrrolidine ring pucker and the cis/trans isomerism of the preceding peptide bond.

The Domino Effect: Ring Pucker and Backbone Torsion Angles

The puckering of the proline ring is not a subtle conformational tweak; it directly correlates with the main chain φ and ψ torsion angles.[1][2]

-

Exo Pucker: Favors more compact conformations, such as the polyproline II (PPII) helix, and is associated with a trans amide bond.[1]

-

Endo Pucker: Promotes more extended conformations and is strongly correlated with a cis amide bond, a hallmark of type VI β-turns.[1]

The 4-methylene group, being a planar, sterically demanding substituent, is expected to influence this equilibrium. While specific experimental data for 4-methylene-L-proline is emerging, we can infer its likely behavior from studies on other 4-substituted prolines. Sterically bulky groups at the 4-position can favor a specific pucker to minimize steric clashes. The planar nature of the methylene group will likely introduce a unique conformational bias compared to tetrahedral substituents.

Figure 2. The causal chain of conformational control by 4-methylene-L-proline.

A Turn for the Better: Inducing β-Turns

The formation of β-turns is a critical aspect of peptide and protein folding, often mediating protein-protein interactions.[3][4] Proline is frequently found in β-turns, particularly in the i+1 position. The incorporation of 4-substituted prolines can further stabilize specific turn types. Given that a cis amide bond is a defining feature of type VI β-turns, and the endo pucker favored by certain 4-substitutions promotes this isomer, this compound is a promising candidate for inducing such turns.[1] The precise turn type (e.g., type I, II, or VI) will depend on the specific sequence context and the conformational preferences of the neighboring residues.

Experimental Protocols: From Synthesis to Structural Elucidation

The successful application of this compound requires robust experimental methodologies. This section provides detailed protocols for its incorporation into peptides and the subsequent analysis of their secondary structure.

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into a peptide sequence is readily achieved using standard Boc-based Solid-Phase Peptide Synthesis (SPPS) protocols.

Protocol 1: Incorporation of this compound

-

Resin Swelling: Swell the desired resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30 minutes.

-

Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).

-

Treat the resin with 50% TFA in DCM for 30 minutes.

-

Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).

-

-

Neutralization:

-

Wash the resin with DCM (3x).

-

Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).

-

Wash the resin with DCM (3x).

-

-

Coupling:

-

Dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in N,N-dimethylformamide (DMF).

-

Add DIEA (6-10 equivalents) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-4 hours.

-

Monitor the coupling reaction using a test for secondary amines (e.g., isatin test), as the Kaiser test is not suitable for proline.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the sequence.

-

Cleavage and Deprotection: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA/TFA).

-

Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Figure 3. Workflow for Solid-Phase Peptide Synthesis with this compound.

Structural Analysis of Peptides Containing 4-Methylene-L-proline

A combination of spectroscopic techniques is essential for a comprehensive structural analysis of peptides incorporating this modified amino acid.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the three-dimensional structure of peptides in solution.

-

¹H NMR: Analysis of chemical shifts, coupling constants (³J(HN,Hα)), and Nuclear Overhauser Effects (NOEs) provides information on backbone and side-chain conformations. The cis/trans ratio of the peptide bond preceding the 4-methylene-proline residue can be determined from the integration of distinct sets of proton signals.[5]

-

¹³C NMR: The chemical shifts of the proline Cβ and Cγ carbons are sensitive to the ring pucker.

-

¹⁵N NMR: Can provide additional insights into the electronic environment of the backbone amides.[5]

4.2.2. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the overall secondary structure content of a peptide in solution. The shape and magnitude of the CD spectrum can distinguish between α-helical, β-sheet, β-turn, and random coil conformations. The incorporation of a turn-inducing residue like 4-methylene-L-proline is expected to produce a characteristic CD spectrum, which may differ significantly from that of the corresponding peptide with unmodified proline.[1]

4.2.3. X-ray Crystallography

For peptides that can be crystallized, X-ray crystallography provides high-resolution structural information, including precise bond lengths, bond angles, and dihedral angles. This technique can definitively determine the ring pucker of the 4-methylene-proline residue and the conformation of the surrounding peptide backbone.

Quantitative Data and Conformational Preferences

While extensive quantitative data for this compound is still being compiled in the literature, the following table summarizes the expected and observed effects of 4-substituted prolines on peptide conformation. This serves as a predictive framework for the application of this compound.

| Parameter | Unmodified Proline | 4(R)-Substituted (Electron-withdrawing) | 4(S)-Substituted (Electron-withdrawing) | Expected for 4-Methylene-L-proline |

| Preferred Ring Pucker | Exo/Endo equilibrium | Exo | Endo | Likely biased due to planarity |

| Favored Amide Bond | Trans | Trans | Cis | Dependent on ring pucker bias |

| Typical Secondary Structure | Turns, PPII helix | Stabilizes compact structures | Promotes extended structures, Type VI β-turns | Potent β-turn inducer |

| φ Dihedral Angle | ~ -60° | ~ -60° | ~ -60° | ~ -60° |

| ψ Dihedral Angle | Variable | Constrained | Constrained | Constrained based on pucker |

Applications in Drug Development and Peptide Science

The ability of this compound to induce specific secondary structures makes it a valuable tool in several areas:

-

Peptidomimetics: By stabilizing a bioactive conformation (e.g., a β-turn), peptides incorporating this residue can exhibit enhanced receptor binding affinity and selectivity.[6]

-

Increased Proteolytic Stability: The constrained conformation can sterically hinder the approach of proteases, leading to a longer in vivo half-life.

-

Probing Protein-Protein Interactions: Peptides containing 4-methylene-L-proline can be used as probes to study the structural requirements of protein-protein interactions that are mediated by turn motifs.

Conclusion

This compound is more than just a modified amino acid; it is a strategic tool for the rational design of peptides with precisely controlled secondary structures. By understanding the fundamental principles of how the 4-methylene group influences the proline ring pucker and the subsequent cascade of conformational effects, researchers can harness its potential to develop novel peptide-based therapeutics and chemical biology probes. The experimental protocols and conceptual framework provided in this guide aim to empower scientists to effectively utilize this compound in their research and development endeavors.

References

- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

N-Boc-4-methylene-L-proline: A Strategic Building Block for Engineering Bioactive Peptides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The unique conformational constraints of proline make it a cornerstone in the architecture of bioactive peptides. Modification of the proline ring offers a powerful strategy to fine-tune peptide structure and function. This technical guide delves into the synthesis, properties, and application of N-Boc-4-methylene-L-proline, a versatile building block for introducing conformational rigidity and novel chemical functionality into peptide scaffolds. We will explore the causal relationship between the 4-methylene substitution and its profound impact on peptide backbone geometry, offering field-proven insights into its strategic use in drug discovery and development. This guide provides detailed experimental protocols, data presentation, and a forward-looking perspective on the potential of this unique amino acid analog.

The Rationale for Proline Modification in Peptide Design

Proline's cyclic structure imparts a unique rigidity to the peptide backbone, restricting the Ramachandran space and often inducing specific secondary structures like β-turns and polyproline helices.[1] This inherent conformational constraint is a double-edged sword: while it can pre-organize a peptide for optimal receptor binding, it can also limit the exploration of other potentially bioactive conformations.

The strategic introduction of substituents onto the proline ring allows for a more nuanced control over its conformational preferences.[2] Specifically, substitution at the C4 position can significantly influence the pyrrolidine ring's pucker (endo vs. exo) and the cis/trans isomerization of the preceding peptide bond.[3] These subtle yet powerful modifications can lead to enhanced biological activity, increased metabolic stability, and improved pharmacokinetic profiles.[4]

The focus of this guide, this compound, introduces an exocyclic double bond at the C4 position. This sp²-hybridized center flattens the local geometry of the pyrrolidine ring, imposing a unique set of conformational constraints that differ from traditional alkyl or electron-withdrawing substituents. This modification serves not only as a rigidifying element but also as a chemically active handle for further diversification of the peptide structure.

Synthesis of this compound

The most common and scalable route to this compound initiates from the readily available and relatively inexpensive N-Boc-4-hydroxy-L-proline. The synthesis can be conceptually broken down into two key transformations: oxidation of the secondary alcohol and subsequent olefination.

Oxidation of N-Boc-4-hydroxy-L-proline

The oxidation of the hydroxyl group at the C4 position to a ketone is a critical step. A variety of oxidizing agents can be employed, with the choice often depending on scale and desired purity.

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild conditions, high yields | Stoichiometric waste, can be expensive |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | High yields, generally clean | Requires cryogenic temperatures, unpleasant odor |

| TEMPO/NaOCl | TEMPO (cat.), NaOCl, CH₂Cl₂/H₂O, 0 °C to rt | Catalytic, inexpensive | Biphasic reaction, requires careful pH control |

For large-scale synthesis, a TEMPO-catalyzed oxidation is often preferred due to its cost-effectiveness and operational simplicity.

Wittig Olefination

The introduction of the methylene group is typically achieved through a Wittig reaction on the intermediate N-Boc-4-oxo-L-proline. The choice of the ylide and reaction conditions is crucial for achieving high yields and avoiding side reactions.

The use of methyltriphenylphosphonium bromide with a strong base like potassium tert-butoxide is a common and effective method.

References

- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

conformational analysis of N-Boc-4-methylene-L-proline derivatives

An In-depth Technical Guide to the Conformational Analysis of N-Boc-4-Methylene-L-Proline Derivatives

Abstract

The unique constrained geometry of the proline residue serves as a critical determinant of peptide and protein secondary structure. The introduction of substituents onto the pyrrolidine ring, particularly at the C4 position, provides a powerful tool for modulating its conformational preferences. This guide focuses on this compound derivatives, a class of compounds where an exocyclic double bond at the C4 position introduces distinct stereoelectronic and steric properties. We will explore the fundamental principles governing the conformational landscape of these derivatives and provide a comprehensive overview of the integrated experimental and computational workflows required for their rigorous analysis. This document is intended for researchers, medicinal chemists, and structural biologists seeking to understand and leverage the unique structural biases of these important synthetic building blocks.

The Foundational Equilibria of the Proline Ring

To appreciate the impact of the 4-methylene group, one must first understand the two fundamental, interconnected conformational equilibria that define the proline scaffold[1][2]:

-

Ring Puckering (Endo vs. Exo): The five-membered pyrrolidine ring is not planar. It adopts puckered "envelope" conformations, primarily defined by the displacement of the Cγ (C4) atom.

-

Cγ-endo: The Cγ atom is displaced on the same side as the Cα carboxyl group. This pucker is associated with more extended backbone conformations[1].

-

Cγ-exo: The Cγ atom is displaced on the opposite side of the Cα carboxyl group. This pucker favors more compact, helical backbone conformations (like polyproline II or α-helices)[1][2].

-

-

Amide Bond Isomerization (Cis vs. Trans): The N-acyl bond preceding the proline residue (in this case, the N-Boc group) can exist in either a cis or trans conformation. Unlike typical peptide bonds where the trans form is overwhelmingly favored, the energy difference for proline is small, allowing for a significant population of the cis isomer.

These two equilibria are intrinsically linked. The Cγ-endo pucker is strongly correlated with the cis amide conformation, while the Cγ-exo pucker stabilizes the trans amide bond[1][2]. This relationship is a cornerstone of proline's role in protein folding and structure.

The Unique Influence of the 4-Methylene Group

Replacing the sp3-hybridized C4 carbon with an sp2-hybridized center and an exocyclic double bond fundamentally alters the pyrrolidine ring's properties.

-

Ring Planarity: The presence of the sp2 carbon flattens the ring. This reduces the degree of puckering compared to saturated prolines, making the endo and exo envelope conformations shallower. Consequently, the energy barrier for interconversion between these states is expected to be lower.

-

Removal of Stereoelectronic Bias: In saturated 4-substituted prolines, electron-withdrawing groups exert a powerful stereoelectronic "gauche effect" that strongly dictates the ring pucker[1][3]. An exocyclic methylene group lacks a C4 substituent and thus this specific effect is absent.

-

New Electronic Interactions: The π-system of the double bond can participate in hyperconjugation with adjacent σ-bonds in the ring, introducing new, subtle electronic factors that can influence conformational preference.

-

Steric Profile: The planar geometry of the methylene group presents a different steric profile to solvent and interacting molecules compared to the tetrahedral geometry of a CH₂ group or the pseudo-axial/equatorial positions of other substituents.

Experimental Workflow for Conformational Analysis

A multi-faceted approach combining Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography is essential for a complete understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the solution-state conformation and dynamics of this compound derivatives.

Causality Behind the Method: NMR can distinguish between different conformations (cis/trans isomers) that are in slow exchange on the NMR timescale and can provide geometric information (dihedral angles) through the measurement of scalar (J) couplings.

Key Analyses:

-

Cis/Trans Isomer Ratio: The N-Boc group and the proline ring protons will exhibit two distinct sets of signals in the ¹H and ¹³C NMR spectra, corresponding to the cis and trans isomers. The ratio of these isomers can be determined by integrating the respective signals in the ¹H spectrum.

-

Ring Pucker Analysis via ³JHH Coupling Constants: The magnitude of the vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation. By carefully measuring the coupling constants between protons on the pyrrolidine ring (e.g., Hα-Hβ, Hβ-Hγ, etc.), one can deduce the ring's preferred pucker. For the 4-methylene derivative, the key couplings will be between Hα, the two Hβ protons, and the two Hδ protons.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as polarity can influence the cis/trans equilibrium.

-

¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum at a high field (≥400 MHz) to ensure good signal dispersion.

-

Cis/Trans Assignment & Quantification: Identify the duplicate sets of peaks for the Boc methyl protons (~1.4 ppm) and the Hα proton (~4.3 ppm). The major isomer is typically trans. Integrate a well-resolved peak for each isomer to calculate the K(trans/cis) ratio.

-

Coupling Constant Extraction: To accurately measure ³JHH values, which may be obscured by overlapping signals, acquire a 2D DQF-COSY or similar high-resolution homonuclear correlation spectrum. This allows for the precise measurement of individual coupling constants from the cross-peak fine structure.

-

Structural Interpretation: Use the measured ³JHH values to infer dihedral angles and compare them to the theoretical values expected for idealized endo and exo envelope conformations, keeping in mind the flattening effect of the methylene group.

| Parameter | Trans Isomer (Typical) | Cis Isomer (Typical) | Rationale |

| Boc ¹H Shift | ~1.40 ppm | ~1.46 ppm | The anisotropic effect of the proline carbonyl shifts the cis-Boc signal downfield. |

| Cα ¹³C Shift | ~59-60 ppm | ~58-59 ppm | The γ-gauche effect from the cis-Boc carbonyl carbon shields the Cα nucleus. |

| Cβ / Cδ ¹³C Shifts | Cβ > Cδ | Cβ ≈ Cδ | In the trans isomer, Cβ is deshielded relative to Cδ. This difference is smaller in the cis isomer. |

Table 1: Representative NMR chemical shifts for distinguishing cis and trans isomers of N-Boc-proline derivatives.

X-ray Crystallography

This technique provides an unambiguous, high-resolution picture of the molecule's conformation in the solid state.

Causality Behind the Method: X-ray diffraction from a single crystal allows for the precise determination of atomic positions, yielding definitive bond lengths, bond angles, and torsional angles that define the molecular conformation[4].

Experimental Protocol: X-ray Crystallography

-

Crystallization: The primary challenge is to grow diffraction-quality single crystals. This is often a trial-and-error process. A common method is slow evaporation of a solvent or vapor diffusion, where a precipitant is slowly introduced into a solution of the compound.

-

Dissolve the compound to near-saturation in a suitable solvent (e.g., ethyl acetate, methanol).

-

Place this solution in a small vial. Place the open vial inside a larger, sealed jar containing a "precipitant" solvent in which the compound is less soluble (e.g., hexanes, diethyl ether).

-

Allow the precipitant vapor to slowly diffuse into the solution over several days to weeks at a constant temperature.

-

-

Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of liquid nitrogen. Expose the crystal to a monochromatic X-ray beam and collect the resulting diffraction patterns as the crystal is rotated[5].

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem to generate an initial electron density map, build a molecular model into the map, and refine the model to achieve the best fit with the experimental data. The final output is a structural model with precise atomic coordinates.

Computational Chemistry Workflow

Computational modeling is indispensable for mapping the potential energy surface and understanding the factors that stabilize different conformers.

Causality Behind the Methods: Quantum mechanical methods like Density Functional Theory (DFT) can accurately calculate the electronic energy of a molecule, allowing for the comparison of the relative stabilities of different isomers and the barriers to their interconversion[6][7].

Computational Protocol: DFT Analysis

-

Conformer Generation: Build the initial structures for all plausible conformers: trans/exo, trans/endo, cis/exo, and cis/endo.

-

Geometry Optimization: Perform a full geometry optimization for each conformer. A common and reliable level of theory for such systems is B3LYP with a Pople-style basis set like 6-311++G(d,p)[6]. Include a solvent model (e.g., Polarizable Continuum Model, PCM) that matches the experimental solvent to account for solvation effects.

-

Energy Calculation: After optimization, perform a single-point energy calculation at the same level of theory to obtain the final electronic energies. The relative energies (ΔE) reveal the thermodynamic preference.

-

Frequency Analysis: Calculate the vibrational frequencies for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Transition State Search (Optional): To determine the energy barrier for ring puckering or amide isomerization, perform a transition state search (e.g., using a Synchronous Transit-Guided Quasi-Newton, QST2/3, method) between the relevant minima.

| Conformer | Relative Energy (ΔE) (Illustrative) | Key Dihedral Angles (ψ, χ¹) (Illustrative) | Predicted Stability |

| trans-exo | 0.00 kcal/mol | ~145°, ~ -15° | Global Minimum |

| trans-endo | +0.8 kcal/mol | ~150°, ~ +15° | Low-lying conformer |

| cis-endo | +1.5 kcal/mol | ~ -5°, ~ +20° | Higher energy, stabilized by cis amide |

| cis-exo | +2.5 kcal/mol | ~ 0°, ~ -20° | Highest energy (destabilized) |

Table 2: Illustrative DFT-calculated data for conformers of an this compound derivative in a nonpolar solvent. Actual values will vary.

Integrated Analysis and Conclusion

The true power of conformational analysis lies in the integration of experimental and computational data. The solid-state X-ray structure provides a precise geometric benchmark. DFT calculations provide the relative energies of all conformers, explaining why one might be preferred. Finally, NMR spectroscopy reveals the dynamic equilibrium of these conformers in the solution phase, which is most relevant to biological activity and chemical reactivity.

For this compound derivatives, the flattened ring likely leads to a more dynamic system with a lower barrier between puckered states than in saturated prolines. The lack of a strong stereoelectronic-directing group at C4 means the conformational preference will be a subtle interplay between the steric demands of the N-Boc group, the preference for a trans amide bond, and the intrinsic (and likely small) energy difference between the shallow exo and endo puckers.

By applying the rigorous, integrated workflow detailed in this guide, researchers can fully characterize the conformational landscape of these valuable building blocks, enabling their rational application in the design of novel peptides, peptidomimetics, and complex molecular architectures.

References

- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

exploring the reactivity of the exocyclic methylene group in N-Boc-4-methylene-L-proline

An In-depth Technical Guide: Exploring the Reactivity of the Exocyclic Methylene Group in N-Boc-4-methylene-L-proline

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of a Versatile Proline Analogue

In the landscape of modern medicinal chemistry and peptide science, the proline scaffold remains a cornerstone for inducing conformational constraints that are critical for biological activity.[1] Among its many derivatives, this compound has emerged as a particularly valuable and versatile building block.[2][3] Its strategic importance lies in the exocyclic methylene group, a reactive handle that allows for a diverse array of chemical transformations. This guide provides an in-depth exploration of the reactivity of this functional group, offering both mechanistic insights and field-proven protocols for its derivatization.

This compound is typically synthesized from commercially available and inexpensive amino acids like trans-4-hydroxy-L-proline, making it an accessible starting material for complex synthetic campaigns.[4][5] The transformations discussed herein—including stereoselective hydrogenations, complexity-building cycloadditions, conjugate additions, and oxidative cleavages—demonstrate the power of this single exocyclic double bond to unlock a vast chemical space of novel proline analogues for drug discovery and development.[1][2]

Part 1: Synthesis of the Core Scaffold

The most common and scalable route to this compound begins with the readily available N-Boc-trans-4-hydroxy-L-proline. The synthetic logic involves a two-step sequence: oxidation of the secondary alcohol to a ketone, followed by a Wittig olefination to install the exocyclic double bond.[4][6] This approach provides high yields of the desired product with excellent purity.

Diagram: Synthetic Workflow

Caption: Synthesis of this compound from its hydroxy precursor.

Experimental Protocol: Two-Step Synthesis

This protocol is adapted from a scalable, chromatography-free synthesis.[4]

Step 1: Oxidation to N-Boc-4-oxo-L-proline

-

To a stirred solution of N-Boc-trans-4-hydroxy-L-proline (1 equivalent) in a suitable solvent (e.g., 2-MeTHF), add a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

-

Cool the mixture to below 10°C in an ice bath.

-

Slowly add a solution of sodium hypochlorite (NaOCl, ~1.2 equivalents) while maintaining the temperature below 10°C.

-

Stir the reaction mixture for 1-2 hours, monitoring for completion by TLC or HPLC.

-

Upon completion, quench the reaction with aqueous sodium thiosulfate, separate the organic layer, and wash with brine.

-

The resulting solution containing N-Boc-4-oxo-L-proline is typically used directly in the next step without isolation.

Step 2: Wittig Olefination

-

In a separate flask, prepare the Wittig reagent by adding potassium tert-butoxide (t-BuOK, ~1.5 equivalents) to a suspension of methyltriphenylphosphonium bromide (Ph3PMeBr, ~1.5 equivalents) in 2-MeTHF at room temperature. Stir for 1-2 hours.

-

Cool the ylide suspension to 0°C.

-

Add the solution of N-Boc-4-oxo-L-proline from Step 1 dropwise to the Wittig reagent, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until completion.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with aqueous HCl and then brine.

-

Concentrate the organic layer under reduced pressure to afford this compound, typically as a white to beige solid.[2]

Data Summary: Synthesis

| Step | Typical Yield | Purity (HPLC) | Reference |

| Wittig Olefination | 76% | >99% | [4] |

Part 2: Key Reactivities of the Exocyclic Methylene Group

The synthetic utility of this compound stems from the diverse reactivity of its exocyclic double bond. This alkene can participate in reduction, cycloaddition, conjugate addition, and oxidative cleavage reactions, each providing a distinct class of proline derivatives.

Stereoselective Hydrogenation: Accessing 4-Methylprolines

Hydrogenation of the exocyclic double bond is a direct route to 4-methylproline derivatives, which are found in several natural products.[7] The critical aspect of this transformation is controlling the stereochemistry at the C4 position. The choice of catalyst is paramount, as it dictates whether the cis or trans diastereomer is formed preferentially.[8]

-

Causality: The stereochemical outcome is directed by how the catalyst coordinates to the molecule. Hydroxyl-directed hydrogenations using catalysts like Crabtree's catalyst (Ir(I)) coordinate to the carboxyl group, directing hydrogen delivery from the opposite face to produce the trans product. Conversely, sterically-directed hydrogenations with heterogeneous catalysts like Raney-Nickel favor hydrogen addition from the less hindered face, yielding the cis product.[8]

Diagram: Stereoselective Hydrogenation Pathways

Caption: Catalyst control in the hydrogenation of this compound.

Experimental Protocols

Protocol A: trans-Selective Hydrogenation (Hydroxyl-Directed) [8]

-

Dissolve this compound (1 equivalent) in degassed dichloromethane (CH₂Cl₂).

-

Add Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆, ~1 mol%).

-

Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker).

-

Stir vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture and purify by silica gel chromatography to isolate the trans-4-methylproline product.

Protocol B: cis-Selective Hydrogenation (Sterically-Directed) [8]

-

Dissolve this compound (1 equivalent) in methanol (MeOH).

-

Carefully add Raney-Nickel (approx. 50% slurry in water, ~0.5 equivalents by weight) to the solution.

-

Place the reaction vessel under a hydrogen atmosphere (50 psi) in a Parr shaker.

-

Heat the reaction to 50°C and shake for 24 hours.

-

Cool the reaction, carefully filter through Celite to remove the catalyst, and wash the filter cake with methanol.

-

Concentrate the filtrate and purify by silica gel chromatography to isolate the cis-4-methylproline product.

Data Summary: Hydrogenation Selectivity

| Catalyst | Product | Diastereomeric Ratio (dr) | Reference |

| Crabtree's Catalyst | trans-(2S, 4S) | >20:1 | [8] |

| Raney-Nickel | cis-(2S, 4R) | >20:1 | [8] |

[3+2] Cycloaddition: Building Spirocyclic Scaffolds

The exocyclic methylene group is an excellent dipolarophile for 1,3-dipolar cycloadditions. This reaction is a powerful tool for rapidly constructing complex, five-membered heterocyclic systems, particularly spiro-pyrrolidines.[9][10] A common strategy involves the in-situ generation of an azomethine ylide from the decarboxylative condensation of an α-amino acid (such as L-proline itself) and a carbonyl compound, which then reacts with the methylene-proline substrate.[9][11]

Diagram: 1,3-Dipolar Cycloaddition Mechanism

Caption: Formation of spirocycles via 1,3-dipolar cycloaddition.

Experimental Protocol: Azomethine Ylide Cycloaddition

-

To a suspension of this compound (1 equivalent) and a carbonyl compound (e.g., isatin, 1 equivalent) in a suitable solvent (e.g., methanol or ethanol), add L-proline (1.2 equivalents).

-

Heat the mixture to reflux and stir for 4-8 hours, monitoring for completion by TLC.

-

Cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

-

If necessary, the filtrate can be concentrated and the residue purified by column chromatography to obtain additional product.

Michael Addition: Conjugate Functionalization

Acting as a Michael acceptor, the electron-deficient double bond of this compound readily undergoes conjugate addition with a variety of soft nucleophiles. This reaction is ideal for introducing heteroatoms (S, N) or carbon-based functional groups at the C4 position. L-proline itself can serve as an effective organocatalyst for these transformations, often proceeding efficiently in environmentally benign solvents like ionic liquids.[12][13]

Experimental Protocol: L-Proline Catalyzed Thiol Addition [13]

-

In a reaction vial, combine this compound (1 equivalent), a thiophenol (1.2 equivalents), and L-proline (10 mol%).

-

Add an ionic liquid (e.g., [bmim]PF₆) as the solvent.

-

Stir the mixture at room temperature for 12-24 hours.

-

Upon completion, extract the product from the ionic liquid using a solvent like diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Ozonolysis: Oxidative Cleavage to a Ketone

Ozonolysis provides a method for the oxidative cleavage of the exocyclic double bond, regenerating the N-Boc-4-oxo-L-proline precursor.[14] While this may seem like a retro-synthetic step, it is a fundamental reaction that confirms the reactivity of the double bond and can be useful for specific synthetic manipulations. The reaction proceeds via a transient ozonide intermediate, which is typically treated with a reductive workup agent to yield the ketone.[14]

Diagram: Ozonolysis Workflow

Caption: Ozonolysis of the exocyclic double bond to form a ketone.

Experimental Protocol: Ozonolysis with Reductive Workup [14]

-

Dissolve this compound (1 equivalent) in a solvent mixture of dichloromethane and methanol at -78°C.

-

Bubble ozone gas through the solution until a persistent blue color indicates the consumption of the starting material.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add a reductive quenching agent, such as dimethyl sulfide (Me₂S, 2-3 equivalents), and allow the solution to slowly warm to room temperature.

-

Stir for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting crude material by silica gel chromatography to yield N-Boc-4-oxo-L-proline.

Conclusion and Outlook

This compound is far more than a simple amino acid derivative; it is a powerful synthetic platform. The exocyclic methylene group serves as a versatile reactive center, enabling access to a wide range of substituted proline analogues with high degrees of stereochemical control. The reactions detailed in this guide—hydrogenation, cycloaddition, Michael addition, and ozonolysis—provide a robust toolkit for researchers, scientists, and drug development professionals. By mastering these transformations, chemists can efficiently generate novel molecular architectures, creating libraries of conformationally constrained scaffolds that are essential for the discovery of next-generation therapeutics. The continued exploration of this building block's reactivity will undoubtedly lead to new innovations in peptide science and medicinal chemistry.

References

- 1. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric hydrogenations for the synthesis of Boc-protected 4-alkylprolinols and prolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Decarboxylative 1,3-dipolar cycloadditions of l-proline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Decarboxylative 1,3-dipolar cycloadditions of l-proline - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. arkat-usa.org [arkat-usa.org]

- 13. L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

N-Boc-4-methylene-L-proline: A Keystone for Conformational Control in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of Constrained Amino Acids in Peptide and Peptidomimetic Design

In the landscape of modern drug discovery, the quest for molecules with high potency, selectivity, and metabolic stability is paramount. Peptides, with their inherent biological activity, offer a promising starting point, but their therapeutic potential is often hampered by poor conformational stability and susceptibility to enzymatic degradation. The strategic incorporation of non-canonical amino acids that impart conformational rigidity is a proven strategy to overcome these limitations. Among these, N-Boc-4-methylene-L-proline has emerged as a particularly valuable building block. Its exocyclic double bond introduces a unique structural constraint on the pyrrolidine ring, influencing peptide backbone conformation and, consequently, its biological activity and pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis of this compound, the mechanistic rationale behind the synthetic choices, and its diverse applications in medicinal chemistry and drug development.

I. Synthesis of this compound: A Multi-step Approach from Readily Available Precursors

The synthesis of this compound is a well-established multi-step process that typically commences from the commercially available and relatively inexpensive amino acid, trans-4-hydroxy-L-proline. The overall synthetic strategy involves protection of the amine and carboxylic acid functionalities, oxidation of the hydroxyl group to a ketone, and a subsequent olefination reaction to introduce the exocyclic methylene group.

Core Synthetic Pathway

The most common and efficient synthetic route can be dissected into four key stages:

-

Esterification of the Carboxylic Acid: The synthesis begins with the protection of the carboxylic acid of trans-4-hydroxy-L-proline, typically as a methyl ester. This is a crucial step to prevent unwanted side reactions of the carboxylate group in subsequent steps.

-

Boc Protection of the Secondary Amine: The secondary amine of the proline ring is then protected with a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group in peptide synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2]

-

Oxidation of the Hydroxyl Group: The 4-hydroxyl group of the protected proline derivative is oxidized to a ketone, yielding N-Boc-4-oxo-L-proline methyl ester. This ketone is the direct precursor for the introduction of the methylene group.

-

Wittig Olefination: The final step is the conversion of the ketone to the exocyclic alkene via a Wittig reaction. This reaction is a powerful and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds.[3]

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocols and Mechanistic Insights

The initial protection steps are critical for the success of the subsequent reactions. The esterification of trans-4-hydroxy-L-proline is typically achieved using thionyl chloride in methanol. This is followed by the protection of the secondary amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as triethylamine or sodium bicarbonate.[4] A patent for the synthesis of N-Boc-cis-4-hydroxyproline methyl ester describes a one-pot procedure where 4-hydroxy-L-proline is treated with BOC anhydride in the presence of DMAP in dichloromethane.[5]

Protocol for N-Boc-trans-4-hydroxy-L-proline methyl ester synthesis:

-

Suspend trans-4-hydroxy-L-proline in methanol.

-

Cool the suspension to 0°C and slowly add thionyl chloride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting crude product in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) and stir at room temperature.

-

After completion, perform an aqueous workup and purify the product by column chromatography.

Causality behind Experimental Choices: The esterification is performed first to prevent the carboxylate from acting as a nucleophile in the Boc protection step. The Boc group is chosen for its robustness and orthogonal deprotection conditions relative to the methyl ester.

The oxidation of the secondary alcohol to a ketone is a pivotal step. Several methods can be employed, with Swern oxidation and the use of Dess-Martin periodinane being common choices. These methods are favored for their mild reaction conditions and high yields. The synthesis of 3-methylenepyrrolidinecarboxylhydroxylamino derivatives starts with the Swern oxidation of N-Boc-trans-4-hydroxy-l-proline methyl ester to yield the corresponding ketone in good yields.[5]

Protocol for Swern Oxidation:

-

In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool to -78°C.

-

Slowly add a solution of dimethyl sulfoxide (DMSO) in dichloromethane.

-

After stirring for a short period, add a solution of N-Boc-trans-4-hydroxy-L-proline methyl ester in dichloromethane.

-

Stir for the required time at -78°C, then add triethylamine.

-

Allow the reaction to warm to room temperature, followed by an aqueous workup and purification.